molecular formula C7H9NO B13784320 2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one

2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one

Cat. No.: B13784320
M. Wt: 123.15 g/mol
InChI Key: HIJKEPDCYVVBHM-UHFFFAOYSA-N
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Description

2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the photoinduced contraction of an allomaltol ring followed by intramolecular cyclization of an unstable α-hydroxy-1,2-diketone intermediate has been proposed . This method utilizes a side chain amide function as a trapping element for the final cyclization step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a scaffold for the development of biologically active compounds.

    Industry: The compound can be used in the production of materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and context. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one

InChI

InChI=1S/C7H9NO/c9-7-1-5-3-8-4-6(5)2-7/h8H,1-4H2

InChI Key

HIJKEPDCYVVBHM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC2=C1CNC2

Origin of Product

United States

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